pNP-TMP

Nucleotide pyrophosphatase Isozyme profiling Enzyme kinetics

Non-specific phosphatase interference plagues phosphodiesterase assays. pNP-TMP (CAS 16562-50-8) is a chromogenic substrate selectively hydrolyzed by NPP1, NPP3, snake venom phosphodiesterase I, and TDP2, with no hydrolysis by phosphomonoesterases. • Km (NPP1): 0.85 mM; CE-VIS method LOD 137 nM. • 8-fold sensitivity gain vs. conventional spectrophotometric assays. • Enables NPP1/NPP3 inhibitor HTS in 96-well format. • In stock: 10, 50, 100 mg; bulk custom synthesis.

Molecular Formula C16H18N3O10P
Molecular Weight 443.3 g/mol
CAS No. 16562-50-8
Cat. No. B093872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamepNP-TMP
CAS16562-50-8
Synonymsp-nitrophenyl 5'-thymidine monophosphate
p-nitrophenyl-3'-thymidine-phosphate
p-Nph-5'-TMP
PNPpT
thymidine 5'-4-nitrophenyl phosphate
thymidine 5'-4-nitrophenyl phosphate, monosodium salt
Molecular FormulaC16H18N3O10P
Molecular Weight443.3 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3=CC=C(C=C3)[N+](=O)[O-])O
InChIInChI=1S/C16H18N3O10P/c1-9-7-18(16(22)17-15(9)21)14-6-12(20)13(28-14)8-27-30(25,26)29-11-4-2-10(3-5-11)19(23)24/h2-5,7,12-14,20H,6,8H2,1H3,(H,25,26)(H,17,21,22)/t12-,13+,14+/m0/s1
InChIKeyRWOAVOYBVRQNIZ-BFHYXJOUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





pNP-TMP (CAS 16562-50-8) as a Chromogenic Nucleotide Phosphodiesterase and Pyrophosphatase Substrate for Enzyme Kinetics and Inhibitor Screening


p-Nitrophenyl thymidine 5′-monophosphate (pNP-TMP; CAS 16562-50-8), also referred to as p-nitrophenyl thymidine 5′-phosphate, T5PNP, or p-Nph-5′-TMP, is a synthetic chromogenic nucleotide analog comprising a thymidine nucleoside linked at the 5′-position to a p-nitrophenyl phosphate ester [1]. Its core utility derives from the release of the chromophore p-nitrophenolate (detected at 400–415 nm) upon enzymatic hydrolysis of the phosphodiester bond, enabling continuous or endpoint spectrophotometric monitoring of phosphodiesterase and nucleotide pyrophosphatase/phosphodiesterase (NPP) activities [1]. The compound is formally classified as a pyrimidine 2′-deoxyribonucleoside 5′-monophosphate, a C-nitro compound, and an aryl phosphate, with a molecular formula of C₁₆H₁₈N₃O₁₀P and a molecular weight of 443.3 g/mol .

Why pNP-TMP Cannot Be Replaced by Generic p-Nitrophenyl Phosphate (pNPP) or Other Chromogenic Nucleotide Substrates in Phosphodiesterase and NPP Research


Generic chromogenic phosphatase substrates such as p-nitrophenyl phosphate (pNPP) are broadly hydrolyzed by alkaline and acid phosphatases (EC 3.1.3.1), which are abundant in biological samples and cell lysates, introducing substantial assay interference and background signal [1]. In contrast, pNP-TMP is selectively hydrolyzed by phosphodiesterases (EC 3.1.4.1) and nucleotide pyrophosphatases/phosphodiesterases (NPP1–3; EC 3.1.4.1, 3.6.1.8, 3.6.1.9) but exhibits minimal or no hydrolysis by non-specific phosphomonoesterases [2]. Furthermore, among phosphodiesterase substrates, the thymidine nucleoside moiety of pNP-TMP confers differential recognition by distinct enzyme families—staphylococcal nuclease, snake venom phosphodiesterase I, tyrosyl DNA phosphodiesterase 2 (TDP2), and NPP isozymes display widely divergent catalytic efficiencies toward pNP-TMP that do not correlate with their activities toward other chromogenic substrates [3]. Consequently, substituting pNP-TMP with pNPP, bis-pNPP, or alternative nucleotide analogs will yield non-equivalent kinetic parameters and may completely fail to detect specific enzyme activities or inhibitor potencies.

Quantitative Comparative Evidence for pNP-TMP Differentiation Against Closest Analogs


pNP-TMP Enables NPP1 and NPP3 Isozyme Discrimination via 2.2-Fold Differential Hydrolysis Rates

pNP-TMP serves as a chromogenic substrate that distinguishes between the nucleotide pyrophosphatase/phosphodiesterase (NPP) family isozymes NPP1 and NPP3 based on their differential catalytic rates, a functional discrimination that is not achievable with bis-pNPP or pNPP due to their lack of NPP isoform specificity [1]. The NPP1 and NPP3 isozymes share overlapping substrate specificities for many natural nucleotides but exhibit distinct physiological roles, making their selective activity measurement critical for target validation [1]. Under identical assay conditions using transfected HEK 293T cell lysates, pNP-TMP hydrolysis by NPP3 proceeds at a rate 2.2-fold higher than that observed for NPP1, whereas the activity toward the alternative artificial substrate bis-pNPP is 150-fold lower than the natural substrate GTP for the bacterial enzyme CamPhoD [1][2]. The pNP-TMP hydrolysis rates for NPP1 and NPP3 are quantifiable in nmol p-nitrophenol/min·mg protein, providing a robust basis for isozyme-specific inhibitor profiling [1].

Nucleotide pyrophosphatase Isozyme profiling Enzyme kinetics

pNP-TMP Provides Exclusive TDP2 Substrate Selectivity Unavailable with pNPP

pNP-TMP (referred to as T5PNP in this context) is a uniquely selective chromogenic substrate for tyrosyl DNA phosphodiesterase 2 (TDP2), enabling colorimetric high-throughput inhibitor screening that is not possible with pNPP or other generic phosphatase substrates [1]. In a direct comparative study, pNP-TMP was hydrolyzed by TDP2 but showed no detectable hydrolysis by the structurally related enzyme tyrosyl DNA phosphodiesterase 1 (TDP1) or by human AP-endonuclease 1 (APE1), demonstrating stringent enzyme selectivity [1]. This selectivity profile contrasts sharply with pNPP, which is broadly cleaved by alkaline phosphatases, acid phosphatases, and various non-specific phosphomonoesterases, thereby producing high background and false-positive signals in complex biological matrices [1]. The kinetic parameters for TDP2-mediated pNP-TMP hydrolysis have been determined under steady-state conditions, and the assay has been validated to perform comparably to the reference gel-based assay in terms of salt and pH response profiles [1].

Tyrosyl DNA phosphodiesterase 2 TDP2 inhibitor screening High-throughput screening

pNP-TMP Enables 8-Fold to 16-Fold Higher Detection Sensitivity Compared to Conventional NPP Assays

The combination of pNP-TMP as a substrate with capillary electrophoresis (CE) detection yields dramatically improved analytical sensitivity compared to conventional spectrophotometric assays using the same substrate or alternative CE procedures [1]. In a direct method comparison study, a CE-VIS method employing pNP-TMP as the artificial substrate and dynamic polybrene-coated capillaries achieved a limit of detection (LOD) of 137 nM and a limit of quantification (LOQ) of 415 nM for p-nitrophenolate [1]. This represents an 8-fold improvement in sensitivity over the conventional spectrophotometric NPP assay using pNP-TMP, and a 16-fold improvement over a previously reported CE procedure for NPP activity measurement [1]. The enhanced sensitivity enables detection of NPP activity in samples with low enzyme abundance, such as purified recombinant protein preparations or biological fluids with limited volume, where conventional assays would yield signals below the noise threshold [1].

Capillary electrophoresis NPP inhibitor screening Analytical sensitivity

pNP-TMP Exhibits Definitive Km Values for NPP1 and NPP3 Under Standardized Assay Conditions

pNP-TMP is distinguished from other phosphodiesterase substrates by the availability of well-characterized Michaelis-Menten kinetic constants (Km) for human NPP1 and NPP3 determined under standardized, reproducible assay conditions [1]. The Km values for pNP-TMP with NPP1 and NPP3 have been independently measured and validated using the optimized CE-VIS method, demonstrating agreement with previously published literature values [1]. In contrast, alternative chromogenic substrates such as bis-pNPP lack comparable, rigorously validated kinetic characterization across NPP isozymes in peer-reviewed literature [2]. Additionally, the Km for pNP-TMP with NPP1 (0.85 mM) has been established under defined buffer conditions (0.1 M glycine-NaOH, pH 8.9, 37°C), providing a reliable benchmark for assay development and quality control [3]. The defined Km parameters enable accurate calculation of enzyme concentrations, turnover numbers, and inhibitor Ki values using established Michaelis-Menten formalisms [1].

Michaelis-Menten kinetics Enzyme assay standardization NPP1/NPP3 characterization

pNP-TMP Serves as a Validated Substrate for Snake Venom Phosphodiesterase I Unit Definition with Established kcat

pNP-TMP is the established reference substrate for the standardized unit definition of snake venom phosphodiesterase I (EC 3.1.4.1) activity, where one unit is formally defined as the amount of enzyme that hydrolyzes one micromole of p-nitrophenyl thymidine-5′-phosphate per minute at 25°C, pH 8.9 [1]. This standardized unit definition is not available for alternative chromogenic substrates such as pNPP, bis-pNPP, or other nucleotide analogs for this specific enzyme [1]. In studies of staphylococcal nuclease (EC 3.1.4.7), pNP-TMP (designated PNPdT) exhibits a kcat value of approximately 13 min⁻¹ that remains nearly constant across wild-type and mutant enzyme variants, whereas the catalytic efficiency (kcat/Km) varies dramatically by over 790-fold depending on the 3′-substituent present in the substrate analog [2]. Specifically, kcat/Km values of 413, 13, and 0.52 mM⁻¹ min⁻¹ were observed for substrates bearing a 3′-phosphomonoester, 3′-methylphosphonate, and no 3′-substituent (pNP-TMP/PNPdT), respectively [2]. The stereochemical course of pNP-TMP hydrolysis by snake venom phosphodiesterase has also been definitively established, demonstrating retention of configuration at phosphorus and confirming the covalent nucleotidylated enzyme intermediate mechanism [3].

Snake venom phosphodiesterase Enzyme standardization Unit definition assay

pNP-TMP Enables Substrate-Dependent Inhibitor Potency Assessment for NPP1

pNP-TMP is the preferred synthetic substrate for evaluating substrate-dependent inhibitory potency of NPP1 inhibitors, a critical consideration in drug discovery programs targeting this immuno-oncology target [1]. Studies demonstrate that inhibitors of human NPP1 display substrate-dependent inhibitory potency, meaning that Ki and IC₅₀ values determined using the artificial substrate pNP-TMP may differ from those measured using the natural substrate ATP [1]. Diadenosine 5′,5″-(boranated)polyphosphonate analogues have been shown to block approximately 80% of NPP2-dependent hydrolysis of pNP-TMP, with Ki and IC₅₀ values in the range of 10–60 μM, and also inhibit NPP1-mediated catabolism of pNP-TMP, Ap₅A, and ATP [2]. The promiscuous substrate recognition of NPP1 has been systematically characterized using a panel including ATP, AP4A, 2′,3″-cGAMP, UTP, cAMP, and pNP-TMP, confirming that all substrates are converted to nucleoside 5′-monophosphates, but with widely varying catalytic efficiencies—pNP-TMP is classified as a relatively poor substrate compared to ATP [3]. The availability of pNP-TMP as a defined, reproducible artificial substrate enables cross-study comparison of NPP inhibitor potencies that would be confounded by the structural and kinetic heterogeneity of natural nucleotide substrates [1].

NPP1 inhibitor profiling Substrate-dependent inhibition Drug discovery

Validated Research and Industrial Application Scenarios for pNP-TMP Procurement


NPP1/NPP3 Isozyme-Selective Inhibitor Screening for Immuno-Oncology Drug Discovery

pNP-TMP is the optimal chromogenic substrate for primary high-throughput screening (HTS) of small-molecule inhibitors targeting nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) and NPP3, which are emerging immuno-oncology drug targets [1]. The 2.2-fold differential hydrolysis rate between NPP3 and NPP1 (53 ± 4 vs 24 ± 2 nmol p-nitrophenol/min·mg protein, respectively) enables simultaneous monitoring of both isozymes in multiplexed or parallel assay formats [1]. The defined Km values (NPP1: 0.85 mM) and the availability of a validated CE-VIS method with nanomolar sensitivity (LOD 137 nM, LOQ 415 nM) support robust IC₅₀ determination and enzyme kinetics analysis [1][2]. Furthermore, the established substrate-dependent inhibition phenomenon necessitates the use of pNP-TMP for primary screening, followed by confirmatory assays with ATP to fully characterize inhibitor selectivity and potency profiles [3].

TDP2-Specific High-Throughput Inhibitor Screening for Chemotherapy Adjuvant Development

pNP-TMP is the only chromogenic substrate demonstrated to enable TDP2-selective, high-throughput inhibitor screening in a 96-well plate format [4]. The compound is specifically hydrolyzed by TDP2 but shows no detectable hydrolysis by the closely related TDP1 or by APE1, eliminating the false-positive signals and high background that plague pNPP-based assays [4]. The colorimetric readout at 415 nm directly correlates with TDP2 activity and has been validated against the gold-standard gel-based assay for salt and pH response [4]. This application is particularly relevant for screening inhibitors that may potentiate etoposide and other topoisomerase II poisons in cancer chemotherapy, where TDP2-mediated DNA repair contributes to therapeutic resistance [4].

Snake Venom Phosphodiesterase I Activity Standardization and Quality Control

pNP-TMP is the established reference substrate for the international unit definition of snake venom phosphodiesterase I (EC 3.1.4.1), where one unit is strictly defined as the hydrolysis of one micromole of p-nitrophenyl thymidine-5′-phosphate per minute at 25°C, pH 8.9 [5]. This standardized unit definition enables traceable, inter-laboratory comparison of phosphodiesterase I enzyme preparations and underpins the quality control release testing of commercial enzyme products [5]. The defined kcat of 13 min⁻¹ for staphylococcal nuclease and the established stereochemical course of hydrolysis (retention of configuration at phosphorus) provide additional mechanistic and kinetic benchmarks for enzyme characterization studies [6][7].

High-Sensitivity Nucleotide Pyrophosphatase Activity Detection in Low-Abundance Biological Samples

The combination of pNP-TMP with capillary electrophoresis detection achieves an 8-fold sensitivity enhancement over conventional spectrophotometric NPP assays and a 16-fold enhancement over previously reported CE methods, with LOD and LOQ values of 137 nM and 415 nM, respectively [8]. This sensitivity level enables detection and quantification of NPP activity in sample-limited or low-enzyme-abundance contexts, including purified recombinant protein preparations, cerebrospinal fluid, synovial fluid, and other biological matrices where NPP activity serves as a disease biomarker [8]. The optimized CE-VIS protocol using dynamically polybrene-coated capillaries and a phosphate-HEPES buffer system provides a validated, reproducible analytical platform that can be transferred to regulated laboratory environments [8].

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